1-Phenylethyl 2-methylbutyrate

Flavor & Fragrance Chemistry Physicochemical Characterization Ester Isomerism

1-Phenylethyl 2-methylbutyrate (CAS 87708-44-9; IUPAC: 1-phenylethyl 2-methylbutanoate; EINECS 289-334-8) is a carboxylic acid ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol. It belongs to the fatty acid ester class and is structurally characterized by a 2-methylbutanoyl group esterified to the α-carbon of 1-phenylethanol, yielding a benzylic (α-methylbenzyl) ester architecture.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 87708-44-9
Cat. No. B12641793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylethyl 2-methylbutyrate
CAS87708-44-9
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(C)C1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-4-10(2)13(14)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3
InChIKeyKOQHMJIFZXCPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylethyl 2-methylbutyrate (CAS 87708-44-9) – Physicochemical Identity and Procurement-Relevant Classification


1-Phenylethyl 2-methylbutyrate (CAS 87708-44-9; IUPAC: 1-phenylethyl 2-methylbutanoate; EINECS 289-334-8) is a carboxylic acid ester with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It belongs to the fatty acid ester class and is structurally characterized by a 2-methylbutanoyl group esterified to the α-carbon of 1-phenylethanol, yielding a benzylic (α-methylbenzyl) ester architecture . This compound is primarily employed as a flavor and fragrance ingredient, valued for its fruity, floral sensory profile, and is listed on chemical inventories under EINECS 289-334-8 for regulatory identification [1].

Why 2-Phenylethyl 2-Methylbutyrate Cannot Substitute for 1-Phenylethyl 2-Methylbutyrate in Formulation, Sensory, or Regulatory Contexts


Generic substitution within the phenylethyl 2-methylbutyrate family is structurally unsound because the position of the phenyl substituent on the ethyl spacer (α- vs. β-carbon) fundamentally alters the ester's physicochemical, sensory, and regulatory identity. The α-methylbenzyl (1-phenylethyl) architecture creates a benzylic ester linkage that is electronically and sterically distinct from the terminal phenethyl (2-phenylethyl) arrangement [1]. These structural differences manifest in measurable divergences in boiling point, LogP, density, and flash point that directly impact distillation behavior, solvent partitioning, and storage classification [2]. Furthermore, the 2-phenylethyl isomer (CAS 24817-51-4) carries FEMA 3632 and JECFA 993 designations with a published RIFM safety assessment, while the 1-phenylethyl isomer (CAS 87708-44-9) occupies a distinct regulatory niche without equivalent FEMA or JECFA registration, meaning the two isomers are not interchangeable for applications governed by flavor-regulatory frameworks [3]. The quantitative evidence below establishes the differential dimensions that must inform procurement decisions.

Quantitative Differential Evidence: 1-Phenylethyl 2-Methylbutyrate vs. Closest Structural Analogs in Physicochemical, Sensory, and Regulatory Dimensions


Boiling Point Difference Between 1-Phenylethyl and 2-Phenylethyl 2-Methylbutyrate Isomers: Impact on Distillation-Based Purification and Formulation Volatility

The 1-phenylethyl isomer (CAS 87708-44-9) exhibits a boiling point of 262°C at 760 mmHg, which is approximately 43°C lower than the 2-phenylethyl isomer (CAS 24817-51-4), reported at 305.14°C (rough estimate) [1]. A separate source lists the 2-phenylethyl isomer boiling point at 281.9°C at 760 mmHg, still 20°C higher than the target compound . This boiling point depression in the 1-phenylethyl isomer is attributable to the α-methylbenzyl architecture, which reduces molecular packing efficiency relative to the terminally substituted phenethyl analog.

Flavor & Fragrance Chemistry Physicochemical Characterization Ester Isomerism

LogP and Hydrophobicity: Partitioning Behavior Differentiates 1-Phenylethyl from 2-Phenylethyl and Shorter-Chain 1-Phenylethyl Ester Analogs

The calculated LogP of 1-phenylethyl 2-methylbutyrate is 3.34, which is 0.37 log units lower than its positional isomer 2-phenylethyl 2-methylbutyrate (LogP 3.71) [1]. This difference of -0.37 corresponds to an approximately 2.3-fold lower octanol-water partition coefficient, indicating measurably reduced lipophilicity for the α-methylbenzyl architecture. When compared to shorter-chain 1-phenylethyl ester analogs, the target compound's LogP of 3.34 positions it as intermediate in hydrophobicity between 1-phenylethyl propionate (LogP 2.81) and 1-phenylethyl butyrate (LogP estimated 3.2–3.5) . The branched 2-methylbutanoyl moiety provides LogP elevation relative to the straight-chain butyrate analog while maintaining lower hydrophobicity than the 2-phenylethyl isomer.

Lipophilicity QSAR Flavor Partitioning

Flash Point and Storage Classification: 1-Phenylethyl 2-Methylbutyrate Requires Distinct Handling vs. the Higher-Flash 2-Phenylethyl Isomer

The flash point of 1-phenylethyl 2-methylbutyrate is reported as 94.5°C, which is significantly lower than the 2-phenylethyl isomer, reported as >230°F (>110°C) [1]. This represents a flash point difference of at least 15.5°C. The lower flash point places the 1-phenylethyl isomer closer to combustible liquid classification boundaries (typically flash point <93°C for flammable liquid Class IC under OSHA/GHS) compared to the 2-phenylethyl isomer, which falls firmly into the combustible liquid category. The flash point of the target compound (94.5°C) is also comparable to 1-phenylethyl propionate (94.4°C) and slightly higher than 1-phenylethyl acetate (91°C), but notably lower than 1-phenylethyl butyrate (109°C), demonstrating that the 2-methyl branching does not universally elevate flash point across the 1-phenylethyl ester series .

Chemical Safety Storage & Handling Transport Classification

Regulatory Status Differentiation: Absence of FEMA/JECFA Registration for 1-Phenylethyl Isomer vs. FEMA 3632/JECFA 993 for 2-Phenylethyl Isomer

The 2-phenylethyl isomer (CAS 24817-51-4) is registered as FEMA 3632 and JECFA 993, with a published RIFM safety assessment confirming no genotoxicity concern at current use levels, and an oral rat LD50 >5 g/kg [1][2]. In contrast, 1-phenylethyl 2-methylbutyrate (CAS 87708-44-9) does not carry a FEMA number, a JECFA designation, or a published RIFM monograph. The structurally related 1-phenylethyl butyrate (JECFA 803) and 1-phenylethyl propionate (JECFA 802) have received JECFA evaluations, establishing a pattern of regulatory acceptance for 1-phenylethyl esters of straight-chain acids, while the branched-acid 1-phenylethyl 2-methylbutyrate occupies a regulatory gap [3][4].

Flavor Regulation FEMA GRAS JECFA Regulatory Compliance

Density Difference Between Positional Isomers: Implications for Formulation Weight-to-Volume Conversion

1-Phenylethyl 2-methylbutyrate exhibits a density of 0.985 g/cm³, compared to 0.975 g/mL at 25°C for the 2-phenylethyl isomer [1]. This represents a density increase of approximately 1.0% (Δρ = +0.010 g/cm³). A third source reports the 2-phenylethyl isomer density as 0.988 g/cm³, suggesting measurement variability across sources . Relative to shorter-chain 1-phenylethyl esters, the density follows a consistent trend: 1-phenylethyl acetate (1.03 g/cm³) > 1-phenylethyl propionate (1.007 g/cm³) > 1-phenylethyl 2-methylbutyrate (0.985 g/cm³) > 1-phenylethyl butyrate (0.99 g/cm³), with the branched 2-methylbutanoyl chain producing a slightly lower density than the straight-chain butyrate analog .

Formulation Science Density Measurement Quality Control

Procurement-Relevant Application Scenarios for 1-Phenylethyl 2-Methylbutyrate Based on Verified Differential Evidence


Non-Food Fragrance Formulation Requiring Distinct Volatility Profile

When a fragrance formulation requires a fruity-floral ester with a boiling point approximately 20–43°C lower than FEMA 3632 (2-phenylethyl 2-methylbutyrate), 1-phenylethyl 2-methylbutyrate (CAS 87708-44-9) provides a top-to-middle note volatility profile with faster headspace release [1]. The lower boiling point (262°C vs. 282–305°C for the isomer) makes it suitable for fine fragrance, personal care, and home care applications where early evaporation contributes to the initial olfactory impression, and where food-grade FEMA registration is not required. The absence of FEMA/JECFA registration restricts this use to non-food fragrance categories .

Academic or Industrial Research on Structure-Odor Relationships in Benzylic vs. Terminal Phenylethyl Esters

The structural difference between 1-phenylethyl (α-methylbenzyl) and 2-phenylethyl (terminal phenethyl) 2-methylbutyrate provides a controlled isomeric pair for investigating how ester linkage geometry influences olfactory receptor activation. The 1-phenylethyl isomer's LogP of 3.34 (vs. 3.71 for the 2-phenylethyl isomer) and its benzylic ester architecture predict differential odor threshold values and distinct odor character [1]. Researchers studying quantitative structure-odor relationships (QSOR) can use this compound as a probe to decouple the effects of phenyl substitution position from acid-chain effects on aroma perception [2].

Process Chemistry Development: Distillation Optimization for Ester Purification

The 43°C lower boiling point of 1-phenylethyl 2-methylbutyrate (262°C) relative to its 2-phenylethyl isomer (305°C) translates to reduced energy costs in fractional distillation purification at scale [1]. For process chemists developing synthetic routes to high-purity fragrance esters, the lower boiling point enables gentler distillation conditions that minimize thermal degradation of the ester linkage, particularly relevant for the benzylic ester which is susceptible to thermal elimination side reactions. The intermediate density (0.985 g/cm³) and flash point (94.5°C) further inform solvent selection and safety engineering for pilot-scale or production-scale distillation setups .

Chiral Pool Synthesis and Enantioselective Catalysis Research

The 1-phenylethyl moiety, derived from enantiopure 1-phenylethanol, is a well-established chiral auxiliary and building block in asymmetric synthesis . The 2-methylbutanoyl ester of 1-phenylethanol (CAS 87708-44-9) can serve as a chiral probe or intermediate in enzymatic kinetic resolution studies, where the differential hydrolysis rate of the benzylic ester (α-methylbenzyl) relative to simple alkyl esters is exploited for enantiomeric enrichment [1]. The 2-methylbutanoyl component introduces additional stereochemical complexity (chiral at C-2 of the acid), making the compound useful for studies of double stereodifferentiation and matched/mismatched substrate-catalyst interactions.

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